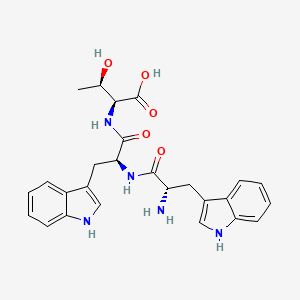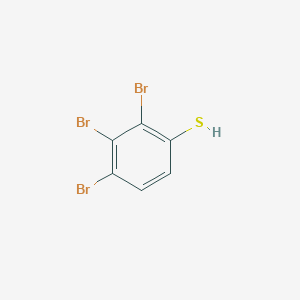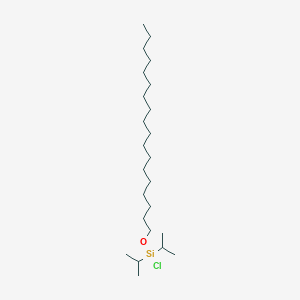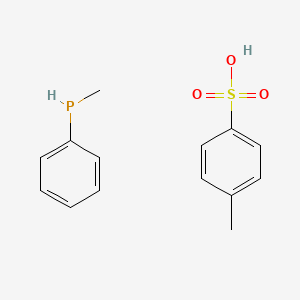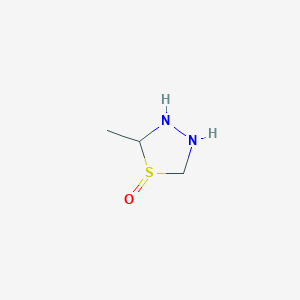
2-Methyl-1lambda~4~,3,4-thiadiazolidin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1lambda~4~,3,4-thiadiazolidin-1-one is a heterocyclic compound that belongs to the class of thiadiazolidines This compound is characterized by a five-membered ring containing sulfur, nitrogen, and carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1lambda~4~,3,4-thiadiazolidin-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methyl hydrazinecarbodithioate with hydrazonoyl chloride derivatives in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the thiadiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
化学反応の分析
Types of Reactions
2-Methyl-1lambda~4~,3,4-thiadiazolidin-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiadiazolidines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Methyl-1lambda~4~,3,4-thiadiazolidin-1-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Methyl-1lambda~4~,3,4-thiadiazolidin-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as serine proteases by forming covalent complexes with the active site residues.
Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, making it a potential candidate for therapeutic applications.
類似化合物との比較
2-Methyl-1lambda~4~,3,4-thiadiazolidin-1-one can be compared with other similar compounds, such as:
1,3,4-Thiadiazole Derivatives: These compounds share a similar core structure but differ in their substitution patterns and functional groups.
Sulfahydantoins: These compounds contain a similar thiadiazolidine ring but with additional functional groups that confer different chemical properties.
List of Similar Compounds
- 1,3,4-Thiadiazole-2-amine
- 1,3,4-Thiadiazole-2-thiol
- 4-Aryl-1,2,5-thiadiazolidin-3-one 1,1-dioxides
特性
CAS番号 |
497155-35-8 |
|---|---|
分子式 |
C3H8N2OS |
分子量 |
120.18 g/mol |
IUPAC名 |
2-methyl-1,3,4-thiadiazolidine 1-oxide |
InChI |
InChI=1S/C3H8N2OS/c1-3-5-4-2-7(3)6/h3-5H,2H2,1H3 |
InChIキー |
JAIUPKFMNMRFKB-UHFFFAOYSA-N |
正規SMILES |
CC1NNCS1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Benzyloxy)carbonyl]-3-[methoxy(phenyl)phosphoryl]-L-alanine](/img/structure/B14250141.png)
![Phosphonic acid, [2-oxo-2-(2-oxo-3-oxazolidinyl)ethyl]-, diethyl ester](/img/structure/B14250152.png)
![Sulfamide, N'-[(1S,2S)-2-amino-1,2-diphenylethyl]-N,N-dimethyl-](/img/structure/B14250157.png)
![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)
![2H-1-Benzopyran-2-one, 3-[3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14250163.png)

![4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14250183.png)
![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)

